molecular formula C6H8ClN3O2 B135005 4-Nitrophenylhydrazine hydrochloride CAS No. 636-99-7

4-Nitrophenylhydrazine hydrochloride

Cat. No. B135005
CAS RN: 636-99-7
M. Wt: 189.6 g/mol
InChI Key: ZWWXDCOPVYATOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenylhydrazine hydrochloride is a compound with the molecular formula C6H8ClN3O2 . It is a nitro substituted aryl hydrazine that exhibits potential anticancer activity . It acts as a derivatizing agent for carbonyl compounds and is also used as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 4-Nitrophenylhydrazine hydrochloride involves several stages . The first stage involves the reaction of 4-nitroaniline with hydrogen chloride and sodium nitrite in water at 0°C . In the second stage, hydrogen chloride and tin (II) chloride are used to convert the intermediate into 4-nitrophenylhydrazine .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenylhydrazine hydrochloride can be represented by the InChI string: InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H . The molecular weight of the compound is 189.60 g/mol .


Chemical Reactions Analysis

4-Nitrophenylhydrazine hydrochloride is involved in various chemical reactions. For instance, it is used in the synthesis of 4-nitrobenzaldehyde, where it reacts with 500 μg mL -1 of 3-nitrophenylhydrazine hydrochloride in acetonitrile-water at 60 °C for 30 min .


Physical And Chemical Properties Analysis

4-Nitrophenylhydrazine hydrochloride appears as orange-red leaflets or needles wetted with water . It is slightly heavier than water and insoluble in water . It will emit toxic oxides of nitrogen when heated to decomposition .

Scientific Research Applications

Derivatizing Agent for Carbonyl Compounds

4-Nitrophenylhydrazine hydrochloride acts as a derivatizing agent for carbonyl compounds . Carbonyl compounds are a group of organic compounds that include aldehydes, ketones, carboxylic acids, esters, and their derivatives. The derivatization process involves the reaction of a carbonyl compound with 4-nitrophenylhydrazine hydrochloride to form a derivative that can be more easily detected or separated in analytical procedures.

Pharmaceutical Intermediates

This compound is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product. In the case of 4-nitrophenylhydrazine hydrochloride, it could be used in the synthesis of various pharmaceutical drugs.

Potential Anticancer Activity

4-Nitrophenylhydrazine hydrochloride exhibits potential anticancer activity . While the exact mechanisms of its anticancer activity are not specified, it’s possible that it could interfere with the proliferation of cancer cells or induce apoptosis (programmed cell death).

Safety and Hazards

4-Nitrophenylhydrazine hydrochloride is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenylhydrazine hydrochloride are not clearly defined in the literature. This compound is a derivative of phenylhydrazine, which is known to interact with various biological molecules. The specific targets of 4-nitrophenylhydrazine hydrochloride remain to be identified .

Mode of Action

The compound is synthesized from 4-nitroaniline using hydrogen chloride and sodium nitrite in water at 0°C for 1 hour, followed by the addition of tin (II) chloride in water at 0°C for 2 hours

Pharmacokinetics

As a small molecule with a molecular weight of 189.6 , it is expected to have good bioavailability.

properties

IUPAC Name

(4-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWXDCOPVYATOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883520
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylhydrazine hydrochloride

CAS RN

636-99-7
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nitrophenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride?

A1: The research article [] details a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride. This method utilizes aminophenyl sulfonamide as the starting material and involves a three-step process: diazotization, reduction, and hydrolysis. A key aspect of this method is the use of sodium metabisulfite as the reducing agent during the reduction step. This reaction is carried out at a temperature range of 10-35°C and a pH range of 5-8. This method results in a high purity product with reduced production costs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.